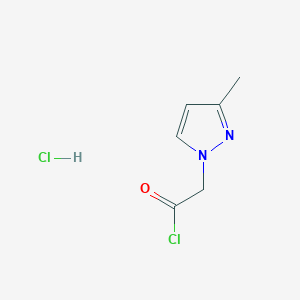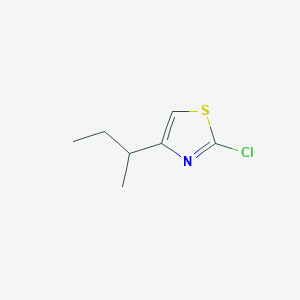
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
Pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis
The pyrazole ring in the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of the compound can be determined using 1H NMR spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . They have been used in various applications such as a biological transformation agent, a biological active agent, a catalyst for hydrolysis reactions and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using techniques like FTIR and NMR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have shown antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. Further investigations are needed to understand the mechanism of action and optimize their efficacy .
Anti-Inflammatory Effects
The imidazole scaffold has been associated with anti-inflammatory activity. Our compound may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis or other inflammatory disorders .
Anticancer Potential
Imidazole-containing compounds have attracted attention in cancer research. They exhibit cytotoxic effects and may interfere with tumor growth. Investigating the specific impact of our compound on cancer cells could provide valuable insights .
Analgesic Properties
Some imidazole derivatives possess analgesic effects. Researchers have explored their potential as pain-relieving agents. Investigating the analgesic profile of our compound could be worthwhile .
Anticonvulsant Activity
Imidazole-based molecules have been investigated for their anticonvulsant properties. Our compound might influence neuronal excitability and seizure thresholds. Further studies are necessary to validate this potential .
Antioxidant Capacity
Imidazole derivatives often exhibit antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Evaluating the antioxidant potential of our compound could be relevant for various health applications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include enzymes, receptors, and proteins involved in various biological processes, contributing to their diverse pharmacological effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, some pyrazole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with protein function .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Result of Action
Based on the known effects of similar compounds, it may exert a range of biological activities, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Pyrazole and its derivatives have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propriétés
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-3-9(8-5)4-6(7)10;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIJQXQVPLKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)
